molecular formula C35H60O29 B12623488 5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol

5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol

Cat. No.: B12623488
M. Wt: 944.8 g/mol
InChI Key: OEICWBBEJVLRPN-UHFFFAOYSA-N
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Description

This compound is a highly branched oligosaccharide composed of multiple pyranose (oxane) rings interconnected via glycosidic linkages. Its structure features extensive hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups, contributing to its high polarity and water solubility.

Properties

Molecular Formula

C35H60O29

Molecular Weight

944.8 g/mol

IUPAC Name

5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol

InChI

InChI=1S/C35H60O29/c1-7-26(16(43)20(47)30(53)55-7)61-31-21(48)14(41)12(6-54-31)60-32-23(50)17(44)27(9(3-37)57-32)63-34-25(52)19(46)29(11(5-39)59-34)64-35-24(51)18(45)28(10(4-38)58-35)62-33-22(49)15(42)13(40)8(2-36)56-33/h7-53H,2-6H2,1H3

InChI Key

OEICWBBEJVLRPN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)OC2C(C(C(CO2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Biological Activity

The compound 5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol is a complex polyol compound with significant biological activity. This article reviews its biological properties based on diverse research findings.

Chemical Structure and Properties

The IUPAC name of the compound reveals its intricate structure characterized by multiple hydroxyl groups and oxane rings. The molecular formula is C31H54O32C_{31}H_{54}O_{32}, and it exhibits high solubility in water due to its polyol nature. The presence of multiple hydroxyl groups contributes to its potential as a bioactive agent.

Antioxidant Properties

Research indicates that compounds similar to this polyol exhibit strong antioxidant activities. The hydroxyl groups in the structure are known to scavenge free radicals effectively. A study demonstrated that related compounds can reduce oxidative stress markers in cell cultures, suggesting potential protective effects against oxidative damage .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests a potential application in managing inflammatory diseases.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens. Its efficacy was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays . This could lead to its use in developing natural antimicrobial agents.

Case Study 1: Antioxidant Activity in Human Cells

A recent study evaluated the antioxidant effects of the compound on human endothelial cells. The results showed a marked decrease in intracellular reactive oxygen species (ROS) levels after treatment with the compound at concentrations ranging from 10 to 100 µM. This suggests a dose-dependent effect on reducing oxidative stress .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in nitric oxide production. This was associated with decreased expression of inducible nitric oxide synthase (iNOS), highlighting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological Activity Effect Study Reference
AntioxidantReduces ROS levels
Anti-inflammatoryInhibits cytokine production
AntimicrobialInhibits bacterial growth

Scientific Research Applications

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity due to its multiple hydroxyl groups. These groups can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing nutraceuticals aimed at preventing oxidative damage associated with various diseases .

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens. Studies suggest that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, which are common causes of infections. The mechanism involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis .

Natural Preservative

Given its antimicrobial properties, 5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-y]oxy-6-methyloxane can be utilized as a natural preservative in food products. Its ability to inhibit microbial growth can extend the shelf life of perishable goods while maintaining food safety standards .

Flavor Enhancement

The compound may also play a role in enhancing flavor profiles in food products due to its structural characteristics that allow interaction with taste receptors. This application is particularly relevant in the development of functional foods aimed at improving consumer acceptance and nutritional value .

Drug Delivery Systems

The structural complexity and solubility of this compound make it an excellent candidate for drug delivery systems. Its ability to form stable complexes with various drugs can improve bioavailability and therapeutic efficacy . Research is ongoing to explore its use in formulating advanced drug delivery vehicles that can target specific tissues or cells.

Glycoside Derivative Research

As a glycoside derivative, this compound can be studied for its potential role in developing new glycosidic bonds for pharmaceutical applications. Its synthesis and modification could lead to novel compounds with enhanced biological activities .

Comparison with Similar Compounds

2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol ()

  • Structure: A disaccharide derivative with a β-glycosidic bond between two pyranose rings.
  • Key Differences : Less branched than the target compound, with only two interconnected rings.
  • Bioactivity : Exhibits prebiotic properties by modulating gut microbiota and interacts with carbohydrate-binding proteins .

4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one; hydrochloride ()

  • Structure : A glycosylated pyrimidine derivative.
  • Key Differences: Incorporates a nitrogenous base (pyrimidine) linked to a carbohydrate moiety.
  • Bioactivity : Demonstrates antiviral activity, likely due to competitive inhibition of viral glycoprotein binding .

Glycosylated Secondary Metabolites

DIBOA-Glc and DIMBOA-Glc ()

  • Structure: Benzoxazinoids glycosylated with a glucose unit.
  • Key Differences: Contain a benzoxazinone core (aromatic + heterocyclic structure) absent in the target compound.
  • Bioactivity : Function as plant defense compounds against herbivores and pathogens .

Daidzin and Genistin ()

  • Structure : Isoflavones glycosylated with a glucose moiety.
  • Key Differences: Feature a flavonoid backbone (chromen-4-one) instead of pyranose rings.
  • Bioactivity : Phytoestrogens with roles in hormone modulation and antioxidant activity .

2-[4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[...]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol ()

  • Structure : A hybrid molecule combining carbohydrate and steroid-like moieties.
  • Key Differences: Includes a pentacyclic terpenoid structure absent in the target compound.
  • Bioactivity : Hypothesized to interact with membrane receptors due to its amphiphilic nature .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (Da)* Key Functional Groups Solubility Bioactivity
Target Compound ~1,500† Multiple -OH, -CH₂OH, glycosidic bonds High (aqueous) Putative glycobiology roles
2-(Hydroxymethyl)-6-[[...]oxane-3,4,5-triol () ~340 β-glycosidic bond, -OH High Prebiotic, enzyme interaction
DIMBOA-Glc () ~341 Benzoxazinone, glucose Moderate Antifeedant, antimicrobial
Daidzin () ~416 Isoflavone, glucose Low (organic) Estrogenic, antioxidant

*Estimated based on structural analogs; †Approximated from repeating pyranose units (each ~162 Da).

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